molecular formula C26H39N9O11 B119947 Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine CAS No. 140457-22-3

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine

Cat. No. B119947
M. Wt: 653.6 g/mol
InChI Key: VOESDNNEDODLBS-XSLAGTTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine (GRGDSTY) is a peptide sequence that plays a crucial role in cell adhesion and migration. It is commonly used in scientific research to study the mechanisms of cell adhesion and migration, as well as to develop new therapies for diseases such as cancer and cardiovascular disease. In

Mechanism Of Action

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine works by binding to integrins, which are transmembrane receptors that play a crucial role in cell adhesion and migration. Integrins bind to extracellular matrix proteins, such as fibronectin and collagen, to facilitate cell adhesion and migration. Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine binds to the integrin receptor and blocks its interaction with extracellular matrix proteins, thereby inhibiting cell adhesion and migration.

Biochemical And Physiological Effects

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the adhesion of cancer cells to the extracellular matrix, which could potentially be used to prevent the spread of cancer. It has also been shown to promote the formation of blood vessels, which could be useful in promoting tissue repair and regeneration.

Advantages And Limitations For Lab Experiments

One advantage of using Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in lab experiments is that it is a well-characterized peptide sequence that is widely available. It is also relatively easy to synthesize using SPPS. However, one limitation is that it can be expensive to purchase, especially if large quantities are needed for experiments.

Future Directions

There are many potential future directions for research on Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine. For example, researchers could investigate the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine as a therapeutic agent for cancer and cardiovascular disease. They could also explore the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in tissue engineering applications, such as promoting the formation of blood vessels in engineered tissues. Additionally, researchers could investigate the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in combination with other molecules to enhance its therapeutic effects.

Synthesis Methods

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used method for peptide synthesis. SPPS involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. After the peptide chain is complete, the temporary chemical groups are removed to yield the final product.

Scientific Research Applications

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine is commonly used in scientific research to study the mechanisms of cell adhesion and migration. It is also used to develop new therapies for diseases such as cancer and cardiovascular disease. For example, Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine has been shown to inhibit the adhesion of cancer cells to the extracellular matrix, which could potentially be used to prevent the spread of cancer.

properties

CAS RN

140457-22-3

Product Name

Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine

Molecular Formula

C26H39N9O11

Molecular Weight

653.6 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H39N9O11/c27-10-19(38)32-15(2-1-7-30-26(28)29)22(42)31-11-20(39)33-16(9-21(40)41)23(43)35-18(12-36)24(44)34-17(25(45)46)8-13-3-5-14(37)6-4-13/h3-6,15-18,36-37H,1-2,7-12,27H2,(H,31,42)(H,32,38)(H,33,39)(H,34,44)(H,35,43)(H,40,41)(H,45,46)(H4,28,29,30)/t15-,16-,17-,18-/m0/s1

InChI Key

VOESDNNEDODLBS-XSLAGTTESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O

sequence

GRGDSY

synonyms

glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine
GRGDSY
H-Gly-Arg-Gly-Asp-Ser-Tyr-OH

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.